[2-(Hydroxymethyl)cyclobutyl]methanol
CAS No.: 5140-07-8
Cat. No.: VC11672808
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
![[2-(Hydroxymethyl)cyclobutyl]methanol - 5140-07-8](/images/structure/VC11672808.png)
CAS No. | 5140-07-8 |
---|---|
Molecular Formula | C6H12O2 |
Molecular Weight | 116.16 g/mol |
IUPAC Name | [2-(hydroxymethyl)cyclobutyl]methanol |
Standard InChI | InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2 |
Standard InChI Key | GAADRFVRUBFCML-UHFFFAOYSA-N |
SMILES | C1CC(C1CO)CO |
Canonical SMILES | C1CC(C1CO)CO |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclobutane ring with two hydroxymethyl (-CHOH) groups attached to adjacent carbon atoms. The trans configuration of these substituents is evident in its IUPAC name, [2-(hydroxymethyl)cyclobutyl]methanol. The stereoisomer [(1R,2S)-2-(hydroxymethyl)cyclobutyl]methanol demonstrates the impact of chiral centers on molecular interactions . Key structural descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 116.16 g/mol | |
SMILES | C1CC(C1CO)CO | |
InChIKey | GAADRFVRUBFCML-UHFFFAOYSA-N | |
LogP | -0.37 | |
Hydrogen Bond Donors | 2 | |
Rotatable Bonds | 2 |
The low LogP value (-0.37) suggests moderate hydrophilicity, while the two rotatable bonds indicate conformational flexibility critical for molecular recognition in biological systems.
Spectroscopic and Crystallographic Data
Though crystallographic data is limited in the provided sources, the compound’s purity and stereochemical integrity are often confirmed via HPLC (99.95% purity) and polarimetry ( in chloroform) . Nuclear magnetic resonance (NMR) spectroscopy would typically reveal distinct signals for the cyclobutane ring protons (δ 1.5–2.5 ppm) and hydroxymethyl groups (δ 3.4–4.0 ppm).
Synthesis and Reaction Chemistry
Key Synthetic Routes
The synthesis of [2-(hydroxymethyl)cyclobutyl]methanol derivatives often involves stereoselective reduction of protected cyclobutanone precursors. A patented method outlines the following steps:
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Substrate Preparation: (2S-trans)-2,3-bis[(benzoyloxy)methyl]cyclobutanone is dissolved in anhydrous methylene chloride.
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Reduction: Diisobutylaluminum chloride (1.27 equivalents) is added at -40°C, followed by quenching with methanol.
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Workup: The mixture is filtered through magnesium sulfate and crystallized from methanol/water to yield the diol dibenzoate ester (68% yield) .
Critical parameters include temperature control (-40°C to -32°C during quenching) and solvent choice, which minimizes side reactions.
Reaction Optimization
Alternative reducing agents such as triisobutylaluminum and iridium tetrachloride have been explored . For example, iridium-catalyzed hydrogenation in isopropanol at reflux yields the diol with 95% purity . The table below compares reaction conditions:
Reducing Agent | Solvent | Temperature | Yield | Purity |
---|---|---|---|---|
Diisobutylaluminum | CHCl | -40°C | 68% | 99.95% |
Triisobutylaluminum | Toluene | -50°C | 55% | 95% |
Iridium tetrachloride | Isopropanol | Reflux | 60% | 97% |
Quenching with aqueous ammonium chloride or hydrochloric acid is essential to neutralize excess reducing agents .
Applications in Organic Synthesis and Pharmaceuticals
Intermediate for Bioactive Molecules
The compound’s vicinal diol structure makes it a versatile intermediate for antiviral agents and enzyme inhibitors. For instance, protected derivatives serve as precursors to carbocyclic nucleosides , which mimic natural nucleosides in binding viral polymerases.
Material Science Applications
The cyclobutane ring’s strain energy (≈26 kcal/mol) imparts rigidity to polymers incorporating this moiety. Potential uses include:
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High-strength elastomers: Crosslinking via hydroxymethyl groups enhances mechanical properties.
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Liquid crystals: The bicyclic structure promotes mesophase stability.
Stereochemical Considerations
The stereoisomer [(1R,2S)-2-(hydroxymethyl)cyclobutyl]methanol (CAS 54445-64-6) exhibits distinct physicochemical properties:
Property | [2-(Hydroxymethyl)cyclobutyl]methanol | [(1R,2S)-Isomer] |
---|---|---|
Specific Rotation | Not reported | -15.3° |
Melting Point | 75–77°C | Not reported |
Solubility | Methanol, CHCl | Ethyl acetate |
Enantioselective synthesis remains a challenge, requiring chiral auxiliaries or asymmetric catalysis .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing Rh- or Ir-based catalysts to improve enantiomeric excess.
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Biological Screening: Evaluating diol derivatives as inhibitors of HIV-1 integrase or SARS-CoV-2 proteases.
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Polymer Chemistry: Incorporating the cyclobutane diol into recyclable thermosets via dynamic covalent chemistry.
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